![molecular formula C6H14ClNO2 B13510575 6-Methoxy-1,4-oxazepane hydrochloride](/img/structure/B13510575.png)
6-Methoxy-1,4-oxazepane hydrochloride
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Overview
Description
6-Methoxy-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C7H16O2N1Cl1 It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions, often facilitated by microwave irradiation to achieve high yields in a short reaction time . Another approach includes the use of copper-catalyzed C-N and C-O coupling reactions, which provide a one-pot synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The use of microwave-assisted synthesis and copper catalysis can be scaled up to meet industrial demands, ensuring efficient production with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Methoxy-1,4-oxazepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methoxymethyl)-1,4-oxazepane hydrochloride
- 6-(Isoquinolin-4-ylmethyl)-1,4-oxazepane hydrochloride
- 6-(4-Methylpiperazin-1-yl)-1,4-oxazepane hydrochloride
- (1,4-Oxazepan-6-yl)methanol hydrochloride
Uniqueness
6-Methoxy-1,4-oxazepane hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
6-Methoxy-1,4-oxazepane hydrochloride is a heterocyclic compound characterized by a seven-membered ring containing nitrogen and oxygen. Its unique structure, featuring a methoxy group at the sixth carbon position, contributes to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant properties, and mechanisms of action.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using various assays. The compound exhibited a strong ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases.
Assay Type | IC50 Value (μM) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
The lower the IC50 value, the more effective the compound is as an antioxidant. These results highlight its potential therapeutic applications in conditions characterized by oxidative stress.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in microbial metabolism or oxidative processes.
- Receptor Binding: It may bind to receptors that modulate cellular responses to stress or infection.
The exact molecular pathways remain under investigation, but preliminary studies suggest that these interactions could lead to enhanced therapeutic efficacy against various diseases.
Study on Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry focused on the synthesis and biological evaluation of several oxazepane derivatives, including this compound. The study found that this compound showed superior activity against Mycobacterium tuberculosis, making it a candidate for further development in anti-tuberculosis therapies .
Antioxidant Mechanisms
Another study explored the antioxidant mechanisms of oxazepane derivatives. The findings indicated that the methoxy group significantly enhances the electron-donating ability of the compound, which is crucial for its radical scavenging activity .
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
6-methoxy-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-4-7-2-3-9-5-6;/h6-7H,2-5H2,1H3;1H |
InChI Key |
CRKXBQKHGKSTII-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCCOC1.Cl |
Origin of Product |
United States |
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